6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring, a piperazine ring, and a sulfonyl group
Properties
IUPAC Name |
6-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-16(2)15-17-7-9-18(10-8-17)30(28,29)24-13-11-23(12-14-24)21(25)19-5-3-4-6-20(19)22(26)27/h3-4,7-10,16,19-20H,5-6,11-15H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVQXUVWFZXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring and the piperazine ring separately The sulfonyl group is then introduced through a sulfonation reaction, followed by the coupling of the piperazine ring with the cyclohexene ring under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Purification methods, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Benzylamine: A compound with a benzyl group attached to an amine functional group, used in organic synthesis.
Uniqueness
6-[(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, a piperazine ring, and a sulfonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
